2-Chloro-N-methyl-3-oxobutanamide
Overview
Description
2-Chloro-N-methyl-3-oxobutanamide is an organic compound with the molecular formula C5H8ClNO2 It is a chlorinated amide derivative of 3-oxobutanamide
Mechanism of Action
Target of Action
2-Chloro-N-methyl-3-oxobutanamide is primarily used in the preparation of piperidinylmethyl (thiazolyl)phenylcarbamates . These compounds are known to be antagonists of the M3 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion.
Mode of Action
As an antagonist, this compound-derived compounds bind to the M3 muscarinic acetylcholine receptor, preventing the action of acetylcholine, a neurotransmitter. This blockade inhibits the downstream signaling pathways triggered by acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretion .
Biochemical Pathways
The M3 muscarinic acetylcholine receptor is part of the G protein-coupled receptor family. When acetylcholine binds to this receptor, it triggers a cascade of intracellular events, including the activation of phospholipase C and the subsequent increase in intracellular calcium levels. By blocking this receptor, this compound-derived compounds inhibit these biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
By blocking the M3 muscarinic acetylcholine receptor, this compound-derived compounds can reduce smooth muscle contraction and glandular secretion. This makes them potentially useful for the treatment of conditions such as chronic obstructive lung diseases, chronic bronchitis, asthma, and other diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the target receptor . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-methyl-3-oxobutanamide can be synthesized through the chlorination of N-methyl-3-oxobutanamide. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-3-oxobutanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted amides, thioamides, or alkoxyamides.
Reduction: N-methyl-3-hydroxybutanamide.
Hydrolysis: 2-chloro-3-oxobutanoic acid and methylamine.
Scientific Research Applications
2-Chloro-N-methyl-3-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of piperidinylmethyl (thiazolyl)phenylcarbamates, which are M3 muscarinic acetylcholine receptor antagonists.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methylacetamide: Similar structure but lacks the ketone group.
N-methyl-3-oxobutanamide: Similar structure but lacks the chlorine atom.
2-Chloro-N-ethyl-3-oxobutanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Chloro-N-methyl-3-oxobutanamide is unique due to the presence of both a chlorine atom and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-chloro-N-methyl-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c1-3(8)4(6)5(9)7-2/h4H,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMZCRVSYHMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884036 | |
Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4116-10-3 | |
Record name | 2-Chloro-N-methyl-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4116-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-methyl-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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